6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Piperidine Moiety: This step involves the reaction of the pyranone core with a piperidine derivative under specific conditions.
Attachment of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using a reagent like benzoyl chloride.
Incorporation of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in targeting specific biological pathways.
Materials Science: Its unique structure might make it suitable for use in the development of new materials with specific properties.
Biological Studies: The compound could be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(4-(furan-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- 6-methyl-4-((1-(4-(pyridin-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
Uniqueness
What sets 6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one apart from similar compounds is the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-15-12-20(13-21(24)26-15)27-19-6-9-23(10-7-19)22(25)17-4-2-16(3-5-17)18-8-11-28-14-18/h2-5,8,11-14,19H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBHKALQXGLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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